8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine
Descripción general
Descripción
8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used as sedatives, hypnotics, anxiolytics, anticonvulsants, and muscle relaxants. This particular compound is structurally related to midazolam, a well-known benzodiazepine used in medical settings.
Aplicaciones Científicas De Investigación
8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA receptors.
Medicine: Investigated for its potential use as a sedative, anxiolytic, and anticonvulsant.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other benzodiazepines.
Mecanismo De Acción
Target of Action
The primary target of the compound 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is the GABA A receptor . This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS) .
Mode of Action
8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine acts as a ligand for the GABA A receptor benzodiazepine modulatory site . By binding to this site, it enhances the effect of the neurotransmitter GABA on the GABA A receptor, resulting in increased inhibitory effects in the CNS .
Biochemical Pathways
The action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine on the GABA A receptor affects the GABAergic neurotransmission pathway . This results in an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and inhibition of neuronal firing .
Pharmacokinetics
It is known that it is a substrate for the cyp3a4 enzyme , which suggests that it is metabolized in the liver and could be affected by drugs that inhibit or induce CYP3A4.
Result of Action
The result of the action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is a sedative/hypnotic effect . This is due to its enhancement of GABAergic neurotransmission, which leads to a decrease in neuronal excitability .
Action Environment
The action, efficacy, and stability of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine can be influenced by various environmental factors. For example, the presence of other drugs that affect the activity of CYP3A4 could alter its metabolism and therefore its efficacy and potential side effects . Additionally, factors such as pH could potentially affect its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine acts as a ligand for the GABA_A receptor benzodiazepine modulatory site . It interacts with the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the primary inhibitory neurotransmitter system in the central nervous system. The compound binds to the GABA_A receptor, enhancing the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and inhibition of neurotransmission . Additionally, it is a substrate for the enzyme CYP3A4, which is involved in its metabolism .
Cellular Effects
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the GABA_A receptor . This modulation can lead to changes in gene expression and cellular metabolism. The compound’s interaction with the GABA_A receptor results in sedative and hypnotic effects, which are mediated through the inhibition of neuronal activity .
Molecular Mechanism
The molecular mechanism of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine involves its binding to the benzodiazepine site on the GABA_A receptor . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . The compound also undergoes metabolism by the enzyme CYP3A4, which can lead to the formation of active or inactive metabolites . These interactions at the molecular level contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over a certain period, but prolonged exposure may lead to tolerance and reduced efficacy . Additionally, the compound’s degradation products may have different pharmacological properties, which can impact its overall effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine vary with different dosages in animal models. At lower doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to pronounced hypnotic and muscle relaxant effects . Excessive doses may result in toxic or adverse effects, such as respiratory depression and loss of consciousness . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic settings.
Metabolic Pathways
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine is metabolized primarily by the enzyme CYP3A4 . This metabolic pathway involves the conversion of the parent compound into various metabolites, some of which may retain pharmacological activity . The involvement of CYP3A4 suggests that the compound’s metabolism can be influenced by factors that affect this enzyme’s activity, such as genetic polymorphisms, drug-drug interactions, and dietary components .
Transport and Distribution
The transport and distribution of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain . This distribution pattern is consistent with its central nervous system effects. Additionally, the compound may interact with specific transporters that facilitate its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine is primarily within the neuronal cell membrane, where it interacts with the GABA_A receptor . This localization is crucial for its function as a modulator of GABAergic neurotransmission. The compound’s targeting to the cell membrane is likely facilitated by its lipophilic properties and specific binding interactions with membrane-associated proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine typically involves the following steps:
Formation of the Imidazo Ring: The initial step involves the formation of the imidazo ring through a cyclization reaction. This can be achieved by reacting 2-amino-5-chlorobenzophenone with glyoxal in the presence of a base.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the intermediate with 2-fluorobenzyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazo ring. This can be achieved by reacting the intermediate with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: The major products are typically N-oxides.
Reduction: The major products are typically alcohols.
Substitution: The major products are typically substituted derivatives with the nucleophile replacing the chlorine or fluorine atom.
Comparación Con Compuestos Similares
Similar Compounds
Midazolam: Structurally similar, used as a sedative and anesthetic.
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Alprazolam: Known for its anxiolytic effects, commonly used to treat anxiety disorders.
Uniqueness
8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is unique due to its specific substitution pattern, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its fluorophenyl group may enhance its binding affinity to the GABA-A receptor, potentially leading to more potent effects.
Propiedades
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGUSEWJNOCDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452329 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-69-5 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REDUCED MIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.